Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate is a chemical compound with the molecular formula C6H4F3NO3S.Li. It is a lithium salt of 5-(trifluoromethoxy)pyridine-2-sulfinate and is known for its unique chemical properties and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate typically involves the reaction of 5-(trifluoromethoxy)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, such as room temperature to 80°C, and in solvents like water, ethanol, or dichloromethane .
Major Products
The major products formed from these reactions include sulfonate and sulfinate derivatives, as well as various substituted pyridine compounds. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfinate derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate: This compound has a similar structure but with a methoxy group instead of a trifluoromethoxy group.
Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate: This compound has a dimethylamino group instead of a trifluoromethoxy group.
Uniqueness
Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in various chemical reactions and applications .
Properties
IUPAC Name |
lithium;5-(trifluoromethoxy)pyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S.Li/c7-6(8,9)13-4-1-2-5(10-3-4)14(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIOBONLTRYLIJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC=C1OC(F)(F)F)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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